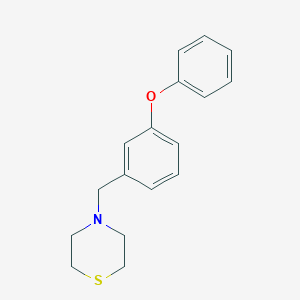![molecular formula C19H17N3OS B5860057 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Wirkmechanismus
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB by binding to the cysteine residue in the DNA-binding domain of the p50 subunit of NF-κB. This prevents the binding of NF-κB to DNA and subsequent transcription of pro-inflammatory genes. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also inhibits the activity of IκB kinase (IKK), an enzyme that phosphorylates and activates NF-κB.
Biochemical and Physiological Effects:
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation in various animal models of disease. In addition, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied and its mechanism of action is well understood. However, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also has limitations. It is not specific to NF-κB and can inhibit other proteins that contain cysteine residues. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide can also have off-target effects that may complicate data interpretation.
Zukünftige Richtungen
Future research on N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide should focus on improving its specificity for NF-κB. This can be achieved by modifying the structure of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide to target specific cysteine residues in NF-κB. In addition, future research should investigate the potential therapeutic applications of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide in other diseases such as neurodegenerative diseases and infectious diseases. Finally, the development of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide analogs with improved pharmacokinetic properties should be explored to improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB and has been shown to reduce inflammation and inhibit the proliferation of cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has advantages for lab experiments, but also has limitations. Future research should focus on improving the specificity of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide for NF-κB and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dimethylquinoline with carbon disulfide, followed by reaction with benzoyl chloride to form the final product. The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and improve disease outcomes in animal models of various diseases.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNWNOQXNGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)





![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)